molecular formula C11H16ClN3O B1492490 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine CAS No. 1509823-54-4

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

Cat. No.: B1492490
CAS No.: 1509823-54-4
M. Wt: 241.72 g/mol
InChI Key: UHNRAQLLMPEZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a specialized pyrimidine derivative designed for use as a versatile synthetic intermediate in research and development. Its molecular architecture, featuring the chloro-pyrimidine core, is a known precursor in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse amines and other functional groups to create targeted compound libraries . This compound is primarily valuable in agrochemical research for constructing novel herbicides and pesticides, where its structural motifs are effective in inhibiting specific enzymes critical to pest growth . Furthermore, the scaffold serves as a valuable building block in pharmaceutical discovery, particularly in the synthesis of small molecule inhibitors for therapeutic applications . The integration of cyclopropyl and methoxyethyl groups contributes to distinct steric and electronic properties, fine-tuning the molecule's lipophilicity and conformational profile to enhance its interaction with biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15(5-6-16-2)10-7-9(12)13-11(14-10)8-3-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNRAQLLMPEZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step approach involving:

Preparation of the Pyrimidine Core with 6-Chloro Substitution

A foundational step is the synthesis of chlorinated pyrimidine intermediates, often starting from dichloropyrimidines. One documented method for preparing 2-chloro-4,6-dimethoxypyrimidine involves three key steps: salifying reaction, cyanamide reaction, and condensation reaction, carried out in composite solvents with controlled temperature and pressure to ensure high yield and product purity.

Step Conditions and Reagents Outcome
Salifying reaction Malononitrile, methanol, composite solvent, HCl (0-20 atm), -25 to 120 °C Formation of dimethyl propylene diimine dihydrochloride
Cyanamide reaction KOH aqueous solution, 50% H2NCN, 0-100 °C Formation of 3-amino-3-methoxy-N-cyano-2-propylene imine
Condensation reaction Catalyst, composite solvent 2-chloro-4,6-dimethoxypyrimidine crystals

This method provides a template for preparing chlorinated pyrimidine intermediates with high yield and purity, which can be further functionalized.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Notes
1 Preparation of 6-chloro pyrimidine intermediate Starting from dichloropyrimidine, salifying, cyanamide, condensation reactions in composite solvents High yield, pure chloropyrimidine core
2 Introduction of cyclopropyl group at 2-position Nucleophilic substitution or photochemical SET cyclopropylamine synthesis Mild conditions, good functional group tolerance
3 N-alkylation of 4-amino group Alkylation with 2-methoxyethyl halide and methyl halide in polar aprotic solvents with base Controlled mono- or di-substitution possible

Detailed Research Findings and Optimization Notes

  • The salifying reaction in step 1 benefits from composite solvents such as dimethylformamide, dimethylacetamide, or dimethyl sulfoxide to enhance solubility and reaction control.
  • The cyanamide reaction requires careful temperature control (0-100 °C) and reaction time (1-10 h) to maximize yield of key intermediates.
  • Photochemical methods for cyclopropylamine synthesis avoid harsh conditions and photocatalysts, expanding substrate scope and improving yields.
  • Alkylation steps should be optimized to avoid over-alkylation or side reactions; temperature and stoichiometry are critical parameters.

Chemical Reactions Analysis

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used to study biological processes and interactions at the molecular level.

    Medicine: It is used in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name Position 2 Substituent Position 4 Substituent Position 5/6 Modifications Key Properties/Applications References
Target Compound Cyclopropyl N-(2-methoxyethyl)-N-methyl 6-Cl Potential kinase inhibitor; improved solubility
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Methylthio N-cyclopropyl 6-Cl Simpler amine group; lower hydrophilicity
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine None (unsubstituted) N-methyl-N-phenyl 5-NO₂, 6-Cl Electron-withdrawing nitro group; possible reactivity issues
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyridin-2-yl N-phenethyl 5-Cl, 6-CH₃ Bulky phenethyl group; pyridine enhances H-bonding
6-Chloro-N,N-dimethylpyrimidin-4-amine None (unsubstituted) N,N-dimethyl 6-Cl High lipophilicity; limited solubility
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Methyl N-(furan-2-ylmethyl) 6-Cl Furan introduces π-π interactions

Structure-Activity Relationships (SAR)

  • Position 2 : Cyclopropyl vs. methyl/methylthio. Cyclopropyl’s rigidity may enhance binding to hydrophobic pockets in target proteins .
  • Position 4 : N-(2-methoxyethyl)-N-methyl vs. N-aryl or N-alkyl. The 2-methoxyethyl group balances lipophilicity and solubility, critical for oral bioavailability .
  • Position 6 : Chlorine’s electron-withdrawing effect stabilizes the pyrimidine ring and may modulate electronic interactions with biological targets .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to N,N-dimethyl or N-cyclopropyl analogues .
  • LogP : Estimated to be lower than N-phenethyl or N-aryl derivatives due to the polar ether oxygen .

Biological Activity

6-Chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclopropyl group and methoxyethyl substituents, suggests diverse mechanisms of action that warrant detailed investigation.

  • IUPAC Name : this compound
  • CAS Number : 1509823-54-4
  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.72 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including the target compound. They found that modifications to the side chains significantly influenced cytotoxicity against cancer cells, with IC50 values ranging from 5 to 20 µM for the most potent derivatives.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in nucleotide synthesis, thus affecting cellular proliferation.
  • Receptor Binding : It has been suggested that this compound can bind to purinergic receptors, influencing signaling pathways associated with inflammation and cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals unique aspects of its biological profile:

Compound Antimicrobial Activity (MIC µg/mL) Anticancer Activity (IC50 µM)
This compound810
6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine1615
6-Methyl-N-(2-methoxyethyl)-N-cyclopropylpyrimidin-4-amine3220

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Reactant of Route 2
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.